1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea

Beschreibung

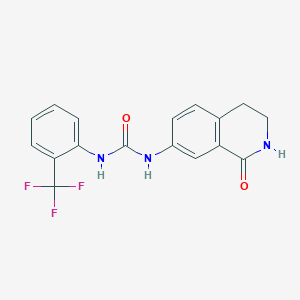

1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic urea derivative featuring a tetrahydroisoquinolinone scaffold fused with a 2-(trifluoromethyl)phenyl substituent. Urea-based compounds are widely explored in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance target binding affinity and selectivity .

Eigenschaften

IUPAC Name |

1-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-3-[2-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O2/c18-17(19,20)13-3-1-2-4-14(13)23-16(25)22-11-6-5-10-7-8-21-15(24)12(10)9-11/h1-6,9H,7-8H2,(H,21,24)(H2,22,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCAWRROXMLLRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea is a derivative of tetrahydroisoquinoline and urea, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antioxidant properties, and structure-activity relationships (SAR).

Chemical Structure

The chemical formula for this compound is , and its IUPAC name is this compound. The presence of the trifluoromethyl group is significant as it often enhances the biological activity of organic compounds.

Anticancer Activity

Recent studies have demonstrated that derivatives of tetrahydroisoquinoline exhibit significant anticancer properties. For instance:

- Cytotoxicity Assays : In MTT assays against various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer), compounds similar to the one showed IC50 values comparable to established chemotherapeutics like Doxorubicin. The presence of the trifluoromethyl group was noted to enhance cytotoxicity against these cell lines .

- Mechanism of Action : The mechanism by which these compounds exert anticancer effects includes the inhibition of anti-apoptotic proteins like Bcl-2 and activation of apoptotic pathways. Research indicated that the interaction with Bcl-2 may be attributed to hydrogen bonding facilitated by the compound's pharmacophore .

Antioxidant Activity

The antioxidant potential of the compound was assessed using various assays:

- DPPH and ABTS Assays : The compound exhibited strong radical scavenging activity in DPPH and ABTS assays, indicating its potential as an antioxidant agent. These activities were compared to standard antioxidants like ascorbic acid .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the phenyl ring significantly affect biological activity:

| Substituent Position | Effect on Activity |

|---|---|

| Ortho Trifluoromethyl | Enhanced cytotoxicity |

| Para Fluoro | Optimal activity observed |

| Meta Fluoro | Moderate activity |

These findings suggest that the position and type of substituents play a crucial role in modulating the biological properties of tetrahydroisoquinoline derivatives .

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

- Case Study 1 : A derivative with a similar structure was tested against human cervical cancer cells (HeLa) and showed significant apoptosis induction through mitochondrial pathways.

- Case Study 2 : Another study evaluated a related compound's ability to inhibit tumor growth in xenograft models, demonstrating promising results in reducing tumor size without significant toxicity to normal cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Observations :

- High yields (~85–88%) for trifluoromethylphenyl-containing analogs (e.g., 11j) suggest synthetic feasibility for the target compound .

- Sorafenib, a clinically approved kinase inhibitor, shares a urea linker and trifluoromethyl group but employs a pyridine-carboxamide scaffold, highlighting the target compound’s uniqueness .

Pharmacological Implications

- The target compound’s tetrahydroisoquinolinone may confer selectivity for specific kinases (e.g., BCR-ABL, VEGFR) due to its planar aromatic system .

- GPCR Modulation: lists A-425619 (1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)urea), a urea derivative targeting ion channels or GPCRs. The target compound’s reduced tetrahydroisoquinolinone scaffold may alter binding kinetics compared to aromatic isoquinoline analogs .

- Metabolic Stability : The trifluoromethyl group enhances resistance to oxidative metabolism, a feature shared with 11j and Sorafenib, suggesting prolonged half-life .

Physicochemical Properties

- LogP : Estimated logP for the target compound is ~3.1 (calculated using fragment-based methods), comparable to Sorafenib (logP ~3.8), indicating moderate lipophilicity suitable for membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.